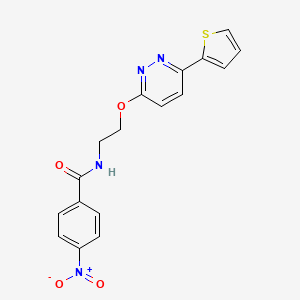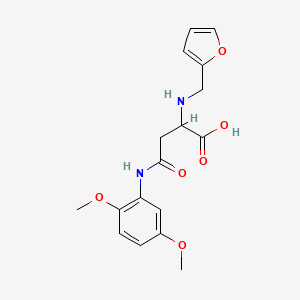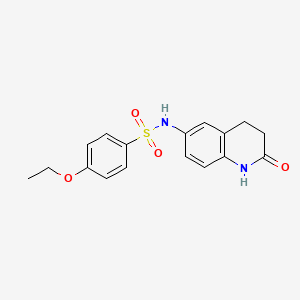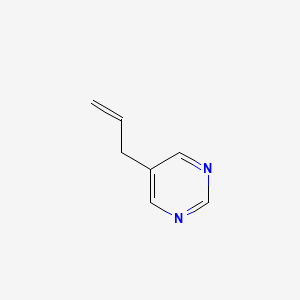![molecular formula C23H25ClN4O3S2 B2817403 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215787-66-8](/img/structure/B2817403.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S2 and its molecular weight is 505.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Research into asymmetric palladium-catalyzed C‒H functionalization cascades demonstrates the importance of such methods in synthesizing chiral compounds, like 3,4-dihydroisoquinolones, with high enantioselectivity and yields. This method, utilizing environmentally friendly air as the terminal oxidant, highlights the potential for synthesizing complex molecules similar to the compound for various applications, including the development of pharmaceuticals with enhanced efficacy and reduced side effects (Sun et al., 2019).
Antipsychotic Agent Synthesis
Investigations into heterocyclic carboxamides as potential antipsychotic agents reveal the synthesis and evaluation of compounds with significant binding affinity to dopamine and serotonin receptors. Such research underlines the therapeutic potential of complex molecules, including derivatives of quinolines and isoquinolines, in addressing psychiatric disorders without the severe side effects associated with traditional antipsychotics (Norman et al., 1996).
Biological and Pharmacological Screening
The synthesis of bioactive molecules featuring fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole underscores the ongoing efforts to discover novel compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research trajectory suggests the compound could be synthesized and screened for a broad spectrum of biological and pharmacological activities (Patel et al., 2009).
Analgesic Activity
The exploration of new pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety for analgesic activity illustrates the compound's potential application in pain management. By synthesizing and testing such compounds, researchers aim to develop new analgesics that offer effective pain relief with minimized risk of addiction and adverse effects (Saad et al., 2011).
Anticancer and Antibacterial Evaluation
Research into new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer evaluation highlights the potential of complex quinoline derivatives in treating infections and cancer. The synthesis and testing of these compounds contribute to the ongoing search for more effective and safer treatment options for these conditions (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2.ClH/c1-26-14-12-19-21(15-26)31-23(24-19)25-22(28)17-8-10-18(11-9-17)32(29,30)27-13-4-6-16-5-2-3-7-20(16)27;/h2-3,5,7-11H,4,6,12-15H2,1H3,(H,24,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTXNYYBKMDHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)

![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![1-(3-Chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2817332.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817333.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2817334.png)


![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)


